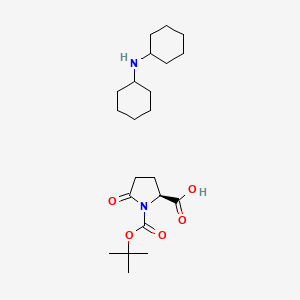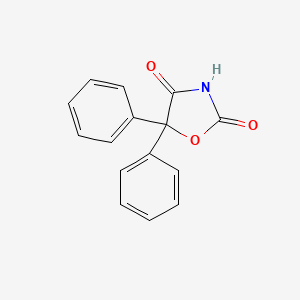
2,4-Oxazolidinedione, 5,5-diphenyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,5-Di(phenyl)-1,3-oxazolidine-2,4-dione is a heterocyclic organic compound known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its oxazolidine ring structure, which is substituted with two phenyl groups at the 5-position. The presence of the oxazolidine ring imparts unique chemical properties to the compound, making it a subject of interest in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-di(phenyl)-1,3-oxazolidine-2,4-dione typically involves the reaction of benzil with urea or thiourea in the presence of a base such as potassium hydroxide (KOH). The reaction is often carried out in a solvent like dimethyl sulfoxide (DMSO) or ethanol under reflux conditions. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of 5,5-di(phenyl)-1,3-oxazolidine-2,4-dione can be enhanced using ultrasound-assisted synthesis. This method involves the use of ultrasonic irradiation to accelerate the reaction between benzil and urea or thiourea, resulting in higher yields and shorter reaction times. The use of green solvents and catalysts further improves the efficiency and environmental sustainability of the process .
化学反应分析
Types of Reactions
5,5-Di(phenyl)-1,3-oxazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinones.
Reduction: Reduction reactions can yield hydantoin derivatives.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions
Major Products Formed
Oxidation: Oxazolidinones
Reduction: Hydantoin derivatives
Substitution: Various substituted phenyl derivatives
科学研究应用
5,5-Di(phenyl)-1,3-oxazolidine-2,4-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticonvulsant properties and potential use in the treatment of neurological disorders.
Industry: Utilized in the development of pharmaceuticals, agrochemicals, and specialty chemicals
作用机制
The mechanism of action of 5,5-di(phenyl)-1,3-oxazolidine-2,4-dione involves its interaction with specific molecular targets, such as voltage-gated sodium channels. By inhibiting these channels, the compound can modulate neuronal activity and prevent the propagation of seizures. This mechanism is similar to that of phenytoin, a well-known anticonvulsant .
相似化合物的比较
Similar Compounds
Phenytoin: A widely used anticonvulsant with a similar oxazolidine-2,4-dione structure.
Hydantoins: Compounds with a 5,5-diphenylimidazolidine-2,4-dione core, known for their anticonvulsant and anti-inflammatory properties.
Thiazoles: Heterocyclic compounds with diverse biological activities, including antimicrobial and antitumor effects
Uniqueness
5,5-Di(phenyl)-1,3-oxazolidine-2,4-dione stands out due to its unique combination of chemical stability, biological activity, and versatility in synthetic applications. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in both research and industry.
属性
CAS 编号 |
4171-11-3 |
|---|---|
分子式 |
C15H11NO3 |
分子量 |
253.25 g/mol |
IUPAC 名称 |
5,5-diphenyl-1,3-oxazolidine-2,4-dione |
InChI |
InChI=1S/C15H11NO3/c17-13-15(19-14(18)16-13,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H,(H,16,17,18) |
InChI 键 |
XDOFCEHAMICSIZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2(C(=O)NC(=O)O2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


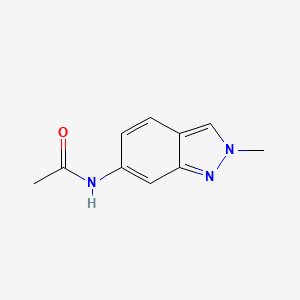
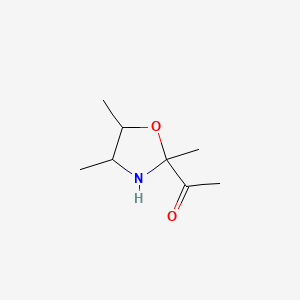
![1-(2,2-Dimethyl-4,4,8,8-tetraphenyl-3a,8a-dihydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-yl)piperidine](/img/structure/B13829699.png)
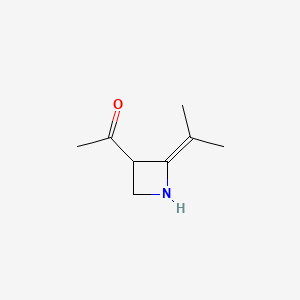
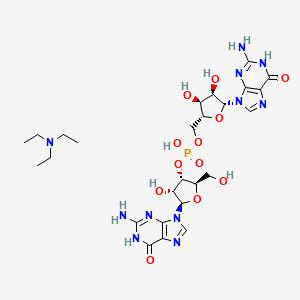
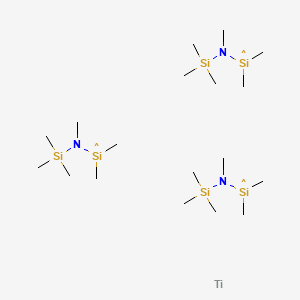

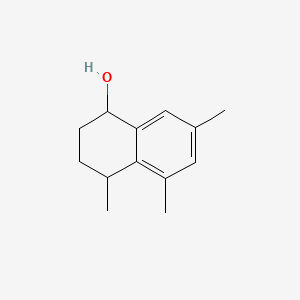

![(+/-)-(e)-4-Ethyl-2-[(z)-hydroxyimino]-5-nitro-3-hexen-1-yl-nicotinamide](/img/structure/B13829729.png)
![methyl N-[(2S)-1-[2-[(2S,3S)-2-hydroxy-3-[[2-(methoxycarbonylamino)-3,3-dimethylbutanoyl]amino]-4-phenylbutyl]-2-[(4-pyridin-2-ylphenyl)methyl]hydrazinyl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate](/img/structure/B13829730.png)
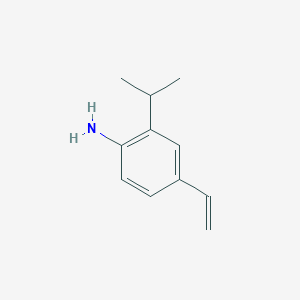
![3,5-dibenzyl-8-thionia-3,5-diazatricyclo[6.3.0.02,6]undecan-4-one;[(1R,4S)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid](/img/structure/B13829734.png)
